molecular formula C10H17NOS B040973 Cevimeline CAS No. 124620-88-8

Cevimeline

Cat. No. B040973
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-UHFFFAOYSA-N
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Description

Cevimeline is a synthetic analog of the natural alkaloid muscarine . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome . It works by causing certain glands in the mouth to produce more saliva .


Molecular Structure Analysis

Cevimeline is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1). Its molecular formula is C10H17NOS.HCl.1/2 H2O .


Chemical Reactions Analysis

Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 .


Physical And Chemical Properties Analysis

Cevimeline has a molecular weight of 244.78. It is soluble in DMSO and water at 40 mg/mL. It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Cognitive Deficits and Neurodegeneration : Cevimeline improves experimentally induced cognitive deficits in animal models. It positively influences tau pathology and reduces amyloid-α levels in Alzheimer's patients, suggesting potential benefits in neurodegenerative diseases like Alzheimer's (Olekšák et al., 2021).

  • Treatment for Dry Mouth : Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck (Definitions, 2020). It enhances the excitability of rat superior salivatory neurons via muscarinic receptors (Ueda et al., 2009), and its pretreatment prevents radiation-induced xerostomia (Takakura et al., 2007).

  • Sjögren's Syndrome Treatment : Chronic administration of cevimeline helps in Sjögren's syndrome by maintaining the proper localization of AQP-5 in salivary glands (Nakamura et al., 2013). It has shown efficacy in increasing salivary flow rate and amylase concentration, thus helping to prevent oral infections in these patients (Suzuki et al., 2005).

  • Mechanism of Action : As a muscarinic receptor agonist, cevimeline increases the secretion of exocrine glands. It specifically activates Na+/H+ exchange and may promote Na+ reabsorption by stabilizing epithelial sodium channel activity (Kondo et al., 2011). It significantly increases salivary substance P levels, indicating an association of this substance with the enhancement of salivary secretion (Suzuki et al., 2013).

  • Effectiveness in Various Conditions : Several studies highlight cevimeline's effectiveness in improving symptoms of xerostomia and dry eye in patients with Sjögren's syndrome and those undergoing radiotherapy for head and neck cancer. It's generally well-tolerated and offers substantive relief in these conditions (Petrone et al., 2002), (Chambers et al., 2007).

  • Safety Profile : While cevimeline is generally well-tolerated, overdose can cause muscarinic excess and mental status depression, necessitating medical intervention (Voskoboynik et al., 2011).

Safety And Hazards

Cevimeline may cause serious side effects. Stop using cevimeline and call your doctor at once if you have severe pain in your stomach, side, or lower back; vomiting; fast, slow, or uneven heart rate; painful or difficult urination; a light-headed feeling, like you might pass out; or dehydration symptoms . You should not take cevimeline if you have uncontrolled asthma, glaucoma, or an eye condition called iritis or uveitis .

properties

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYZMFRCNBCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274384
Record name 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Evoxac

CAS RN

124620-88-8, 107233-08-9
Record name 2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124620-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylspiro[1,3-oxathiolane-5,3′-1-azabicyclo[2.2.2]octane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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